molecular formula C10H11N3OS B12708934 1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole CAS No. 154106-13-5

1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B12708934
CAS No.: 154106-13-5
M. Wt: 221.28 g/mol
InChI Key: TUASVPSCTYLACT-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a methylsulfinyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher efficiency and yield by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the triazole ring may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The methylsulfinyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Methyl-3-(methylsulfinyl)-5-phenyl-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-Methyl-1H-1,2,4-triazole: Lacks the methylsulfinyl and phenyl groups, resulting in different chemical and biological properties.

    3-Methyl-1-phenyl-1H-1,2,4-triazole: Lacks the methylsulfinyl group, which may affect its reactivity and applications.

    1-Methyl-3-(methylthio)-5-phenyl-1H-1,2,4-triazole:

Properties

CAS No.

154106-13-5

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-3-methylsulfinyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C10H11N3OS/c1-13-9(8-6-4-3-5-7-8)11-10(12-13)15(2)14/h3-7H,1-2H3

InChI Key

TUASVPSCTYLACT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)S(=O)C)C2=CC=CC=C2

Origin of Product

United States

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